Cas no 1461707-13-0 (2-bromo-3-4-(trifluoromethyl)phenylpropanamide)

2-bromo-3-4-(trifluoromethyl)phenylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanamide, α-bromo-4-(trifluoromethyl)-
- 2-bromo-3-[4-(trifluoromethyl)phenyl]propanamide
- 2-bromo-3-4-(trifluoromethyl)phenylpropanamide
-
- Inchi: 1S/C10H9BrF3NO/c11-8(9(15)16)5-6-1-3-7(4-2-6)10(12,13)14/h1-4,8H,5H2,(H2,15,16)
- InChI Key: ZJVZJRATFJKICO-UHFFFAOYSA-N
- SMILES: C(C1C=CC(CC(Br)C(=O)N)=CC=1)(F)(F)F
2-bromo-3-4-(trifluoromethyl)phenylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-134060-0.05g |
2-bromo-3-[4-(trifluoromethyl)phenyl]propanamide |
1461707-13-0 | 95% | 0.05g |
$182.0 | 2023-02-15 | |
Enamine | EN300-134060-1.0g |
2-bromo-3-[4-(trifluoromethyl)phenyl]propanamide |
1461707-13-0 | 95% | 1g |
$0.0 | 2023-06-06 | |
Enamine | EN300-134060-250mg |
2-bromo-3-[4-(trifluoromethyl)phenyl]propanamide |
1461707-13-0 | 95.0% | 250mg |
$389.0 | 2023-09-30 | |
Aaron | AR01A7GA-1g |
2-bromo-3-[4-(trifluoromethyl)phenyl]propanamide |
1461707-13-0 | 95% | 1g |
$1105.00 | 2025-02-09 | |
1PlusChem | 1P01A77Y-2.5g |
2-bromo-3-[4-(trifluoromethyl)phenyl]propanamide |
1461707-13-0 | 95% | 2.5g |
$1958.00 | 2025-03-04 | |
1PlusChem | 1P01A77Y-250mg |
2-bromo-3-[4-(trifluoromethyl)phenyl]propanamide |
1461707-13-0 | 95% | 250mg |
$537.00 | 2025-03-04 | |
A2B Chem LLC | AV54734-2.5g |
2-bromo-3-[4-(trifluoromethyl)phenyl]propanamide |
1461707-13-0 | 95% | 2.5g |
$1655.00 | 2024-04-20 | |
A2B Chem LLC | AV54734-50mg |
2-bromo-3-[4-(trifluoromethyl)phenyl]propanamide |
1461707-13-0 | 95% | 50mg |
$227.00 | 2024-04-20 | |
Aaron | AR01A7GA-250mg |
2-bromo-3-[4-(trifluoromethyl)phenyl]propanamide |
1461707-13-0 | 95% | 250mg |
$560.00 | 2025-02-09 | |
A2B Chem LLC | AV54734-10g |
2-bromo-3-[4-(trifluoromethyl)phenyl]propanamide |
1461707-13-0 | 95% | 10g |
$3589.00 | 2024-04-20 |
2-bromo-3-4-(trifluoromethyl)phenylpropanamide Related Literature
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
Additional information on 2-bromo-3-4-(trifluoromethyl)phenylpropanamide
Recent Advances in the Study of 2-Bromo-3-4-(trifluoromethyl)phenylpropanamide (CAS: 1461707-13-0)
The compound 2-bromo-3-4-(trifluoromethyl)phenylpropanamide (CAS: 1461707-13-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its bromo and trifluoromethyl functional groups, exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a lead compound in drug discovery.
One of the key areas of research has been the optimization of synthetic routes for 2-bromo-3-4-(trifluoromethyl)phenylpropanamide. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using palladium-catalyzed cross-coupling reactions. This advancement not only improves the scalability of production but also enhances the purity of the compound, which is critical for pharmacological studies.
In terms of biological activity, preliminary in vitro studies have shown that 2-bromo-3-4-(trifluoromethyl)phenylpropanamide exhibits potent inhibitory effects on specific protein kinases involved in inflammatory pathways. Researchers at the University of Cambridge have identified its interaction with the NF-κB signaling pathway, suggesting potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, computational modeling and molecular docking studies have provided insights into the binding affinity and selectivity of this compound. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its high affinity for the ATP-binding site of certain kinases, which could pave the way for the development of targeted kinase inhibitors.
Despite these promising findings, challenges remain in the clinical translation of 2-bromo-3-4-(trifluoromethyl)phenylpropanamide. Pharmacokinetic studies indicate that the compound has moderate bioavailability and requires further structural modifications to improve its metabolic stability. Ongoing research is exploring prodrug strategies and formulation technologies to address these limitations.
In conclusion, 2-bromo-3-4-(trifluoromethyl)phenylpropanamide represents a valuable chemical scaffold with significant therapeutic potential. Continued research into its synthesis, mechanism of action, and optimization will be crucial for its development into a viable drug candidate. The integration of computational and experimental approaches will likely play a pivotal role in advancing this promising molecule toward clinical applications.
1461707-13-0 (2-bromo-3-4-(trifluoromethyl)phenylpropanamide) Related Products
- 2228549-18-4(3-(4-amino-1,2-oxazol-5-yl)-4-bromophenol)
- 2171748-71-1(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-hydroxypyrrolidine-3-carboxylic acid)
- 2228748-70-5(methyl 3,3,4,4-tetrafluoro-2-hydroxybutanoate)
- 2248307-93-7(6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-2-carboxylic acid)
- 1014047-59-6(4-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide)
- 2229353-91-5(3-(4-{(tert-butoxy)carbonylamino}-3-methoxyphenyl)-2-oxopropanoic acid)
- 1806613-23-9(3-Ethoxy-5-(3-ethoxy-3-oxopropyl)mandelic acid)
- 415684-05-8(tert-Butyl (2S)-3-Chloro-2-hydroxypropylcarbamate)
- 1072944-54-7(Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate)
- 1806395-06-1(Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate)



